molecular formula C9H9ClN2O5 B1397725 Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate CAS No. 1210835-76-9

Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate

Cat. No.: B1397725
CAS No.: 1210835-76-9
M. Wt: 260.63 g/mol
InChI Key: OEGBHWXKKYNQGK-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate is a chemical compound with a complex structure that includes a pyridine ring substituted with chloro, methoxy, and nitro groups, as well as an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by esterification and chlorination steps. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective introduction of functional groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully monitored and optimized for yield and purity. The use of automated systems for temperature control, reagent addition, and product isolation is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of nitro derivatives with higher oxidation states.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloro and methoxy groups can engage in various substitution reactions. These interactions can affect biological pathways and molecular processes, making the compound of interest in pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-6-methylquinoline-3-carboxylate: Similar in structure but with a quinoline ring instead of a pyridine ring.

    Ethyl 6-methoxy-3-methylindole-2-carboxylate: Contains an indole ring with similar substituents.

    Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate: A closely related compound with slight variations in substituents.

Uniqueness

This compound is unique due to its specific combination of functional groups and their positions on the pyridine ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O5/c1-3-17-9(13)5-4-11-8(16-2)7(6(5)10)12(14)15/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEGBHWXKKYNQGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(C(=C1Cl)[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Ethyl 4-chloro-6-methoxy-5-nitropyridine-3-carboxylate

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